AMMONIUM, TRIMETHYL(3-SULFOPROPYL)-, HYDROXIDE, inner salt

Description

Synthesis Analysis

The synthesis of trimethylamine (TMA) is explored in the context of a multicomponent reaction involving ammonia, carbon dioxide, and molecular hydrogen using a ruthenium catalyst. This process demonstrates the potential for synthesizing quaternary ammonium compounds through catalytic methods . Additionally, the synthesis of various quaternary-ammonium-salt-type amphiphilic compounds is described, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular ordering at the surface of a related compound, trimethylpropylammonium bis(trifluoromethanesulfonyl)imide, is observed using high-resolution Rutherford backscattering spectroscopy, indicating that molecular structure analysis of such compounds can reveal detailed conformational information . The crystal structure of 3-dodecyloxy-2-hydroxypropyl trimethyl ammonium bromide is determined by X-ray diffraction, showing the arrangement of molecular layers and interactions between cations and anions .

Chemical Reactions Analysis

The reactivity of ammonium salts is highlighted in the context of a Cu-catalyzed three-component reaction, where they serve as a coupling partner to produce amidines, which can be further cyclized to pharmacophore skeletons . The reaction between sulfur dioxide and hexamethyldisilazane to form ammonium (trimethylsilyl)sulfite is another example of the chemical reactivity of ammonium salts .

Physical and Chemical Properties Analysis

The physicochemical properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids are studied, revealing their melting points, conductivities, viscosities, and micelle formation behavior in aqueous solutions . The electrostatic ion chromatography of polarizable anions using a zwitterionic surfactant, which includes an ammonium group, demonstrates the interaction of such compounds with ions in solution . The mixed micellar properties of cationic trimeric-type quaternary ammonium salts with anionic surfactants are characterized, providing insights into the surface-active properties of these compounds . The photochromic and electrochromic properties of hydrogels containing ammonium-functionalized thienoviologen derivatives indicate the potential for responsive materials based on ammonium salts . Lastly, the separation of polychlorinated biphenyls from mineral oils using a silica stationary phase bonded with sulfoxide group and ammonium-salt showcases the application of ammonium salts in chromatographic separation techniques .

Scientific Research Applications

Electrophoresis in Gels : This compound, specifically the derivative MAPS, has been used in the synthesis of gels for electrophoresis, showing notable properties in gel electrophoresis and electrofocusing compared to traditional Bis-crosslinked polyacrylamide (Hjelmeland et al., 1981).

Hydrogel Swelling in Saline Solutions : Research on copolymeric hydrogels of N-isopropyl acrylamide and sulfobetaine, including derivatives of Ammonium, Trimethyl(3-sulfopropyl)-, Hydroxide, inner salt, has shown specific swelling behaviors in various salt solutions, indicating potential applications in biomaterials and controlled drug release systems (Ninni et al., 2014).

Surface Tension and Micellization Properties : Studies on gemini surfactants containing this compound have elucidated its impact on surface tension and micelle formation, relevant in the development of new surfactant systems (Nyuta et al., 2006).

Antifouling Properties in Membranes : A derivative of this compound, MPDSAH, has been used to enhance the antifouling properties of polysulfone ultrafiltration membranes, indicating its utility in water treatment and purification processes (Yu et al., 2009).

Synthetic Polymer Coatings for Stem Cell Growth : A polymer derived from this compound, PMEDSAH, has been developed as a coating that sustains long-term human embryonic stem cell growth, highlighting its significance in stem cell research and regenerative medicine (Villa-Diaz et al., 2010).

Catalysis in Hydrogen Production : The compound has been utilized in the synthesis of hydrogels for catalyzing hydrogen generation, demonstrating its potential in energy-related applications (Sahiner & Alpaslan, 2014).

Peptide Adsorption Studies : Its binding interactions with peptides have been examined, providing insights into molecular interactions and potential applications in drug delivery and biochemical sensor development (von Berlepsch et al., 2010).

Zwitterionic Monolith for Electrochromatography : A novel monolithic stationary phase incorporating this compound has shown enhanced hydrophilicity and efficiency in separation applications, particularly in capillary electrochromatography (Li et al., 2017).

properties

IUPAC Name |

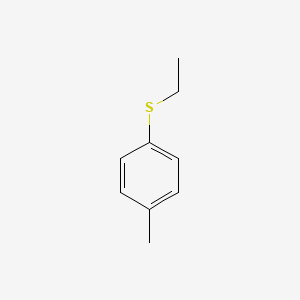

3-(trimethylazaniumyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJHXXPYPMNRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176264 | |

| Record name | Ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AMMONIUM, TRIMETHYL(3-SULFOPROPYL)-, HYDROXIDE, inner salt | |

CAS RN |

21865-17-8 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21865-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethylazaniumyl)propane-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021865178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, hydroxide, inner salt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylammonio)propane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trimethylazaniumyl)propane-1-sulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CBL522F69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.